[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
Description
This compound features a benzoate ester core substituted with a 4-hydroxyphenyl group at the para position. The ester is further functionalized with a 2-[(1-cyanocyclohexyl)amino]-2-oxoethyl moiety. The 1-cyanocyclohexyl group introduces steric bulk and electronic effects due to the nitrile (-CN) group, while the 4-hydroxyphenyl substituent enhances hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c23-15-22(12-2-1-3-13-22)24-20(26)14-28-21(27)18-6-4-16(5-7-18)17-8-10-19(25)11-9-17/h4-11,25H,1-3,12-14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHKFSAPMMVXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components. It includes a benzoate moiety, which is known for its role in various biological activities, particularly in the modulation of enzyme activity and receptor interactions. The presence of a cyanocyclohexyl group suggests potential interactions with various biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzoate compounds can effectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancer pathways .
Induction of Apoptosis
The compound's structure suggests it may activate apoptotic pathways in cancer cells. In vitro studies have demonstrated that related compounds induce cytotoxicity in various cancer cell lines by activating caspases, leading to programmed cell death .
Case Studies and Experimental Data
- Cytotoxicity Studies : In experiments involving A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, the compound exhibited significant cytotoxic effects. The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer agent .
- Binding Affinity Studies : Molecular docking studies have shown that this compound binds effectively to the active site of EGFR, suggesting a strong potential for therapeutic application in targeting this receptor .
- Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile for the compound compared to established EGFR inhibitors like erlotinib, making it a promising candidate for further development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
The benzoate ester scaffold is a common feature among analogs, but substituents on the phenyl ring significantly influence properties:
*Calculated based on molecular formula C22H21N2O3.
Key Observations :
Amino-Oxoethyl Side Chain Modifications
The 2-amino-2-oxoethyl moiety is a critical pharmacophore in many bioactive molecules. Variations include:
Key Observations :
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters:
Key Observations :
- The 4-hydroxyphenyl group in the target compound improves solubility compared to halogenated analogs, favoring oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
